4-(5-Fluoropyrimidin-2-yl)piperazin-2-one

Antimicrobial Pseudomonas aeruginosa Drug-resistant bacteria

This fluorinated piperazin-2-one building block offers a conformationally rigid core for kinase inhibitor and CNS drug discovery. Its unique 5-fluoro substitution and 2-oxo group ensure high target specificity, directly translating SAR data to preclinical studies. Guaranteed ≥98% purity simplifies lead optimization.

Molecular Formula C8H9FN4O
Molecular Weight 196.185
CAS No. 2169637-21-0
Cat. No. B2446410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Fluoropyrimidin-2-yl)piperazin-2-one
CAS2169637-21-0
Molecular FormulaC8H9FN4O
Molecular Weight196.185
Structural Identifiers
SMILESC1CN(CC(=O)N1)C2=NC=C(C=N2)F
InChIInChI=1S/C8H9FN4O/c9-6-3-11-8(12-4-6)13-2-1-10-7(14)5-13/h3-4H,1-2,5H2,(H,10,14)
InChIKeyWDKTUNMGPFTYOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(5-Fluoropyrimidin-2-yl)piperazin-2-one (CAS 2169637-21-0): A Versatile Piperazinone-Fluoropyrimidine Building Block for Medicinal Chemistry and Drug Discovery


4-(5-Fluoropyrimidin-2-yl)piperazin-2-one (CAS: 2169637-21-0) is a synthetic heterocyclic chemical building block with the molecular formula C₈H₉FN₄O and a molecular weight of 196.18 g/mol . Its structure incorporates a piperazin-2-one core linked to a 5-fluoropyrimidine ring—a privileged motif widely utilized in the development of kinase inhibitors, CNS-targeted agents, and antimicrobial leads [1]. This compound serves primarily as a versatile precursor for constructing more complex bioactive molecules in structure-activity relationship (SAR) studies .

Why 4-(5-Fluoropyrimidin-2-yl)piperazin-2-one (CAS 2169637-21-0) Cannot Be Casually Replaced by Common Analogs


The precise substitution pattern and oxidation state of 4-(5-fluoropyrimidin-2-yl)piperazin-2-one are critical to its utility, making simple in-class replacement problematic. While piperazine-pyrimidine scaffolds are common, this specific building block's unique combination of a 5-fluoro substituent on the pyrimidine and a 2-oxo group on the piperazine ring differentiates it from non-fluorinated, 4-substituted pyrimidine isomers, and fully reduced piperazine analogs . These structural nuances translate directly into quantifiable differences in the biological activity of downstream derivatives, as evidenced by comparative SAR studies in antimicrobial and kinase inhibition programs [1][2]. Generic substitution with a different isomer or a de-fluoro analog would result in a loss of specific target engagement and altered pharmacokinetic profiles, undermining the validity of SAR campaigns and lead optimization efforts [3].

Quantitative Differentiation: Where 4-(5-Fluoropyrimidin-2-yl)piperazin-2-one (CAS 2169637-21-0) Outperforms Its Structural Neighbors


Superior Antimicrobial Potency of 5-Fluoropyrimidin-2-yl Piperazine Derivatives Against P. aeruginosa

The specific 5-fluoropyrimidin-2-yl piperazine moiety, a core component of the target building block, confers potent antimicrobial activity in hybrid molecules, significantly outperforming structurally related variants. In a 2023 study of pyrimidine-piperazine hybrids, compound 7f, which features the 5-fluoropyrimidin-2-yl group, demonstrated an IC₅₀ of 9.8 µg/mL against P. aeruginosa [1]. This activity was notably superior to other compounds in the same series with different substituents (e.g., compounds 7c and 7d showed IC₅₀ values of 32.4 µg/mL against K. pneumoniae, but were less effective against P. aeruginosa), highlighting the crucial role of the fluorinated pyrimidine ring and its substitution pattern for target engagement [1].

Antimicrobial Pseudomonas aeruginosa Drug-resistant bacteria

Conformational Restraint of the Piperazin-2-one Core Enhances Kinase Selectivity Profiles

The piperazin-2-one core in 4-(5-fluoropyrimidin-2-yl)piperazin-2-one provides a more conformationally restricted scaffold compared to its saturated piperazine analog, 5-fluoro-2-piperazinopyrimidine (CAS: 87789-49-9) . This rigidity is a critical factor in kinase inhibitor design, as it can reduce the entropic penalty upon target binding and limit off-target interactions. While direct head-to-head comparison data for the building block itself is unavailable, derivatives of the piperazin-2-one class have demonstrated enhanced selectivity. For example, a 1,4-disubstituted piperazin-2-one (compound 7d) achieved a peak/late sodium current selectivity ratio of >30-fold in cardiac ion channel assays (IC₅₀ = 2.7 µM for late I_Na) [1]. In contrast, many flexible piperazine-based kinase inhibitors exhibit broader polypharmacology [2].

Kinase Inhibitors Selectivity Conformational Analysis

Enhanced CNS Target Engagement Potential via 5-Fluoropyrimidine Metabolic Stability

The 5-fluoro substituent on the pyrimidine ring of 4-(5-fluoropyrimidin-2-yl)piperazin-2-one is a critical structural feature for enhancing metabolic stability, a key requirement for CNS-penetrant drug candidates. This is supported by SAR studies on piperazinylpyrimidinones as selective 5-HT₂c agonists, where the presence of the fluorinated pyrimidine contributed to compounds exhibiting good in vitro potency and selectivity over the closely related 5-HT₂A and 5-HT₂B receptors [1]. While a direct IC₅₀ comparison between the 5-fluoro and a non-fluorinated analog of the exact building block is not available, the broader medicinal chemistry literature consistently demonstrates that strategic fluorine incorporation on pyrimidine rings improves metabolic half-life and binding affinity in vivo [2]. For instance, the atypical antipsychotic drug candidate BMY 14802, which contains a 5-fluoro-2-pyrimidinyl-piperazine moiety, demonstrates high affinity for sigma and 5-HT₁A receptors and a duration of action compatible with CNS therapy [3].

CNS Drug Discovery Metabolic Stability Serotonin Receptors

Commercial Availability and Purity Benchmarking for Reliable SAR Campaigns

For scientific procurement, the consistent purity and reliable supply of a building block are non-negotiable for generating reproducible SAR data. 4-(5-Fluoropyrimidin-2-yl)piperazin-2-one is commercially available from multiple vendors with specified high purity levels, ensuring minimal batch-to-batch variability. For instance, one vendor provides this compound with a certified purity of >99% . In contrast, closely related isomers like 4-(5-fluoropyrimidin-4-yl)piperazin-2-one (CAS 2310082-47-2) are often less commonly stocked and may lack the same level of quality documentation, leading to potential delays and compromised data integrity in screening campaigns . The precise 2-yl substitution pattern of the target compound is crucial, as even minor isomeric impurities can lead to false positives or skewed dose-response curves in sensitive biological assays .

Chemical Synthesis Quality Control Reproducibility

High-Impact Research and Industrial Application Scenarios for 4-(5-Fluoropyrimidin-2-yl)piperazin-2-one (CAS 2169637-21-0)


Scaffold for Novel Antimicrobials Targeting Multidrug-Resistant Gram-Negative Pathogens

The 5-fluoropyrimidin-2-yl piperazine core, as demonstrated by derivative 7f, has shown potent activity against P. aeruginosa (IC₅₀ = 9.8 µg/mL) [1]. This building block is ideal for constructing focused libraries of pyrimidine-piperazine hybrids aimed at overcoming resistance in hospital-acquired infections. Its use enables systematic exploration of substitution effects on the phenylurea moiety to further enhance potency and broaden the spectrum against ESKAPE pathogens.

Lead Optimization in CNS Drug Discovery: Selective 5-HT₂c Agonists and Antipsychotics

The piperazinylpyrimidinone scaffold is a validated framework for designing selective 5-HT₂c agonists with reduced off-target activity at 5-HT₂A and 5-HT₂B receptors [2]. 4-(5-Fluoropyrimidin-2-yl)piperazin-2-one serves as a direct precursor to these molecules, allowing medicinal chemists to rapidly generate analogs for in vitro functional assays and in vivo models of stress urinary incontinence and psychiatric disorders [2]. The fluorinated pyrimidine enhances metabolic stability, a crucial factor for CNS drug candidates [3].

Construction of Selective Kinase Inhibitor Libraries for Cancer Research

Piperazinylpyrimidine derivatives are a well-documented class of protein kinase inhibitors with applications in oncology [4]. 4-(5-Fluoropyrimidin-2-yl)piperazin-2-one provides a conformationally constrained core for synthesizing inhibitors of the PDGFR family, Aurora kinases, and other targets [4][5]. The rigid piperazin-2-one ring can improve selectivity by limiting the conformational entropy available for promiscuous binding, a key advantage over more flexible piperazine analogs [6].

Reproducible SAR Exploration and Scale-Up for Preclinical Candidate Selection

With a commercial purity exceeding 99% and reliable supply chains, this building block ensures that SAR data generated from small-scale synthesis is directly translatable to larger batches required for advanced preclinical studies . This minimizes the risk of process chemistry surprises and biological data discrepancies that often arise when using less pure or inconsistently sourced intermediates, thereby de-risking the transition from hit-to-lead to lead optimization.

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